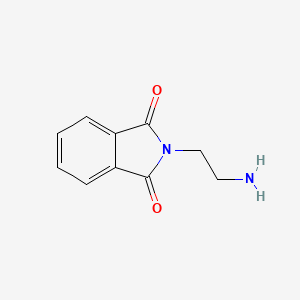

2-(2-Aminoethyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUQCYYLJGIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361567 | |

| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71824-24-3 | |

| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Aminoethyl)isoindoline-1,3-dione

[1]

Executive Summary

2-(2-Aminoethyl)isoindoline-1,3-dione , commonly known as

This guide details the physicochemical properties, synthesis optimization (specifically controlling stoichiometry to prevent bis-alkylation), and its strategic application in linker chemistry (PROTACs, antibody-drug conjugates) and heterocycle synthesis.

Physicochemical Profile

The following data characterizes the free base form. Researchers often encounter the hydrochloride salt (CAS: 30250-67-0), which has distinct solubility and melting point properties.

| Property | Value | Notes |

| IUPAC Name | 2-(2-Aminoethyl)isoindole-1,3-dione | |

| CAS Number | 5391-39-9 | Free base |

| Molecular Formula | ||

| Molecular Weight | 190.20 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 173–175 °C | Sharp melting range indicates high purity |

| pKa (Amine) | ~8.8 - 9.0 | Typical for primary alkyl amines |

| Solubility | DCM, DMF, DMSO, Ethanol (hot) | Limited water solubility (free base) |

| Storage | 2–8 °C, Desiccated | Hygroscopic; store under inert gas |

Synthesis & Purification Strategy

The Stoichiometry Challenge

The primary challenge in synthesizing

Scientific Insight: To ensure mono-functionalization, the reaction kinetics must favor the attack of the anhydride by the diamine over the product. This is achieved by maintaining a high molar excess of ethylenediamine.[3]

Optimized Protocol (High-Fidelity)

Reagents: Phthalic anhydride (1.0 eq), Ethylenediamine (5.0–10.0 eq). Solvent: Toluene or Xylene (for azeotropic water removal) or neat (if excess amine acts as solvent).[3]

-

Dissolution: Dissolve ethylenediamine (excess) in toluene.[3]

-

Addition: Slowly add phthalic anhydride solution dropwise at ambient temperature. Rapid addition favors bis-product formation.

-

Cyclization: Heat to reflux (110°C) with a Dean-Stark trap to remove the water generated during the imidization of the intermediate phthalamic acid.

-

Work-up:

-

Remove excess ethylenediamine and solvent under reduced pressure.[3]

-

Purification: The residue often contains the desired mono-amine and traces of bis-imide. The mono-amine is basic; it can be extracted into aqueous acid (1M HCl), washed with organic solvent (to remove non-basic bis-imide), and then basified (NaOH) to precipitate the pure product.

Synthesis Pathway Visualization

Figure 1: Reaction pathway highlighting the necessity of excess ethylenediamine to suppress bis-imide formation.

Chemical Reactivity & Applications[3]

Orthogonal Reactivity Profile

The molecule possesses two distinct chemical handles:

-

Primary Amine (

): A nucleophilic center available for acylation, alkylation, or reductive amination.[3] -

Phthalimide Group: An electrophilic masking group for the second nitrogen.[3] It is stable to acidic conditions (e.g., TFA deprotection of Boc groups elsewhere in the molecule) but sensitive to hydrazine and strong bases.

Application: Linker Synthesis for PROTACs

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical linker precursor. It allows the attachment of a ligand (via the free amine) followed by the revelation of a second amine (via deprotection) to attach the E3 ligase binder (e.g., Pomalidomide derivatives).

Workflow:

-

Coupling: React 2-(2-aminoethyl)isoindoline-1,3-dione with Ligand-COOH (Amide bond formation).

-

Deprotection: Remove phthalimide (Ing-Manske procedure) to reveal the primary amine.[3]

-

Final Assembly: React the newly freed amine with the E3 ligase binder.

Application: Heterocycle Synthesis

The phthalimido-ethyl chain is a pharmacophore found in various serotonin receptor ligands and anti-arrhythmic agents.[3] The phthalimide ring can also be expanded to form benzazepines via ring-expansion reactions.[3]

Deprotection Protocols (The Ing-Manske Procedure)

The standard method for removing the phthalimide group to liberate the primary amine is the Ing-Manske procedure . This method is preferred over acidic/basic hydrolysis because it occurs under neutral-to-mildly-basic conditions, preserving other sensitive functional groups (e.g., esters, chiral centers).

Protocol:

-

Reagent: Hydrazine hydrate (

), 1.1–2.0 equivalents.[3] -

Conditions: Reflux for 1–4 hours. A white precipitate (phthalhydrazide) will form.[3]

-

Work-up:

Deprotection Mechanism Visualization

Figure 2: Mechanism of the Ing-Manske deprotection using hydrazine.

Safety & Handling

-

Hazards: The compound is an irritant.[3] Phthalic anhydride (precursor) is a potent sensitizer.[3] Hydrazine (deprotection reagent) is toxic and carcinogenic.[3]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Waste: Phthalhydrazide byproduct is generally low toxicity but should be disposed of as solid organic waste.[3]

References

-

Synthesis & Properties: PubChem Compound Summary for CID 1275343, 2-(2-Aminoethyl)isoindoline-1,3-dione. National Center for Biotechnology Information (2025).[3] Link[5]

-

Gabriel Synthesis Mechanism: The Gabriel Synthesis.[4][3][6][7][8][9][10] Master Organic Chemistry.[3] Link

-

Deprotection Methodology: Phthalimides - Protection of Amino Groups.[3] Organic Chemistry Portal.[3] Link

-

PROTAC Applications: The PROTAC technology in drug development.[2][3][] Cell Chemical Biology / NIH PMC (2019).[3] Link

Sources

- 1. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 5391-39-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. (2-Aminoethyl)naphthalimide | C14H12N2O2 | CID 11096719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]

- 7. Phthalimide synthesis – PierpaLab [pierpalab.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

Technical Guide: Structural Elucidation of 2-(2-Aminoethyl)isoindoline-1,3-dione

[1]

Executive Summary & Application Context

2-(2-Aminoethyl)isoindoline-1,3-dione is a bifunctional building block critical to medicinal chemistry. It serves as a "masked" primary amine, utilizing the phthalimide group as a robust protecting group that is stable to acidic and mild basic conditions but cleavable by hydrazine (Ing-Manske procedure).

Key Applications:

-

PROTAC Linkers: Used to synthesize E3 ligase ligand linkers where precise chain length and amine termination are required.[1]

-

DNA Intercalators: Acts as a scaffold for naphthalimide-based DNA binding agents.[1]

-

Gabriel Synthesis Intermediate: Represents the isolated intermediate of the Gabriel synthesis of ethylenediamine.

Structural Identity & Physicochemical Profile[1][2][3][4]

| Property | Data | Notes |

| IUPAC Name | 2-(2-Aminoethyl)isoindoline-1,3-dione | |

| Common Name | ||

| CAS Number | 71824-24-3 (Free Base) | 30250-67-0 (HCl Salt) |

| Formula | ||

| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 190.20 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 190–193 °C (Free Base) | 271–275 °C (HCl Salt) |

| Solubility | DMSO, DMF, MeOH (warm) | Poor water solubility (Free Base) |

Synthesis & Impurity Control

The primary challenge in synthesizing this compound is preventing the formation of the bis-phthalimide impurity (

Optimized Synthetic Workflow

To favor the mono-substituted product, a large excess of ethylenediamine is required, or the use of the Gabriel reagent (Potassium Phthalimide) with 2-bromoethylamine.

Figure 1: Synthetic pathway highlighting the critical stoichiometry required to avoid bis-substitution.

Protocol Note: If using the Phthalic Anhydride route, the reaction mixture should be refluxed, and the excess ethylenediamine must be removed via vacuum distillation before aqueous workup to prevent solubilizing the product.

Spectroscopic Elucidation

The structural confirmation relies on distinguishing the aromatic phthalimide system from the aliphatic ethylene linker.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.80 – 7.90 | Multiplet (m) | 4H | The AA'BB' system of the phthalimide ring.[1] Often appears as two closely spaced multiplets.[1] |

| Imide-CH | 3.64 | Triplet ( | 2H | Deshielded by the electron-withdrawing phthalimide nitrogen ( |

| Amino-CH | 2.78 | Triplet ( | 2H | Shielded relative to the imide-CH |

| Amine (-NH | 1.8 – 2.5 | Broad Singlet | 2H | Exchangeable.[1] Shift varies with concentration and water content.[1] |

Critical Diagnostic: The presence of two distinct triplets in the aliphatic region confirms the ethylene bridge. If a singlet is observed at ~3.8 ppm (integration 4H), it indicates the symmetric bis-phthalimide impurity .[1]

B. Infrared Spectroscopy (FT-IR)

The phthalimide moiety provides a "fingerprint" carbonyl pattern.[1]

-

1770 cm

(Weak): Asymmetric C=O stretch (imide). -

1710 cm

(Strong): Symmetric C=O stretch (imide). -

3300–3400 cm

: N-H stretching (primary amine doublet).[1]

C. Mass Spectrometry (ESI-MS)

Fragmentation follows a predictable pathway useful for LC-MS validation.[1]

Figure 2: ESI-MS fragmentation pathway.[1] The loss of ammonia (m/z 191 -> 174) is characteristic of the primary amine tail.

Analytical Protocols (HPLC)

For purity assessment, a reversed-phase method is recommended.[1] The free amine tail can cause peak tailing on standard C18 columns due to silanol interactions.

Recommended Method:

-

Column: C18 with end-capping (e.g., Agilent Zorbax Eclipse Plus) or a Phenyl-Hexyl column for better aromatic selectivity.[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (Acidic pH is crucial to protonate the amine, improving peak shape).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (amide bond) and 254 nm (aromatic system).

References

-

Synthesis & Properties

-

Spectroscopic Data

-

National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."[1] (General Phthalimide IR/NMR data).

-

Liang, X., et al. (2013). "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using ESI-Q-TOF-MS." Journal of Chinese Mass Spectrometry Society.

-

-

Analytical Methodology

Sources

- 1. ir-spectra.com [ir-spectra.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phthalimide - Wikipedia [en.wikipedia.org]

- 5. Phthalimide - Wikipedia [en.wikipedia.org]

- 6. N-(2-AMINO-ETHYL)-PHTHALIMIDE CAS#: 71824-24-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scs.illinois.edu [scs.illinois.edu]

Strategic Utilization of 2-(2-Aminoethyl)isoindoline-1,3-dione in High-Fidelity Linker Synthesis

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the architecture of complex bioactive molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the integrity of the linker region is paramount. 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as

Unlike standard Boc- or Fmoc-monoprotected diamines, the phthalimide (Phth) group offers a unique orthogonality profile: it is hyper-stable to acidic conditions (TFA, HCl) and mild bases, yet cleanly cleaved by hydrazine or primary amines. This guide details the mechanistic rationale, experimental protocols, and strategic applications of this reagent in modern medicinal chemistry.

Chemical Profile & Mechanistic Advantage[1][2][3]

The "Mono-Protection" Dilemma

Synthesizing non-symmetric linkers requires a diamine where one amine is inert while the other reacts. If both amines are exposed, polymerization or bis-functionalization occurs. While

2-(2-Aminoethyl)isoindoline-1,3-dione solves this via the Phthalimide group:

-

Acid Stability: Completely stable to TFA/DCM and 4M HCl/Dioxane.

-

Orthogonality: Survives conditions that remove Boc, Trt, and

-Bu groups. -

Crystallinity: The phthalimide moiety often imparts crystallinity to intermediates, simplifying purification compared to the often oily Boc-derivatives.

Physicochemical Properties

| Property | Value | Note |

| CAS Number | 5723-40-0 (HCl salt) | Free base: 71824-24-3 |

| Molecular Weight | 226.66 g/mol (HCl) | 190.20 g/mol (Free base) |

| Appearance | White crystalline solid | High melting point (>270°C for HCl salt) aids handling |

| Solubility | Water (High), DMSO, MeOH | Poor solubility in non-polar ethers facilitates precipitation |

| pKa | ~8.8 (Amine), ~8.3 (Imide) | The imide is weakly acidic; the amine is basic |

Strategic Application: PROTAC Linker Synthesis

In PROTAC development, this building block is frequently used to link an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a target protein ligand. The phthalimide group is particularly synergistic when synthesizing Cereblon (CRBN) recruiters, as the structural homology allows for efficient library generation.

Workflow Visualization

The following diagram illustrates the strategic placement of 2-(2-Aminoethyl)isoindoline-1,3-dione in a convergent synthesis workflow.

Figure 1: Convergent synthesis strategy utilizing the phthalimide protecting group for controlled linker assembly.

Experimental Protocols

Protocol A: Selective Amide Coupling

Objective: To couple the free amine of the building block to a carboxylic acid (Warhead).

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)[1]

-

2-(2-Aminoethyl)isoindoline-1,3-dione HCl (1.1 equiv)

-

HATU (1.2 equiv) or EDC/HOBt

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF under

. Add DIPEA and HATU. Stir for 15 minutes at 0°C to form the activated ester. -

Addition: Add 2-(2-Aminoethyl)isoindoline-1,3-dione HCl directly to the reaction mixture.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 172 Da).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), 1M HCl, sat.

, and brine. -

Purification: Dry over

and concentrate. Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

Protocol B: The Ing-Manske Deprotection

Objective: To cleave the phthalimide group and release the primary amine for the second coupling.

Reagents:

-

Phthalimide-protected Intermediate[2]

-

Hydrazine Hydrate (5–10 equiv) or Methylamine (33% in EtOH)

-

Solvent: Ethanol or Methanol

Procedure:

-

Dissolution: Suspend the intermediate in Ethanol (0.1 M concentration).

-

Cleavage: Add Hydrazine Hydrate dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

-

Note: If the substrate is sensitive to heat, use Methylamine (40% aq) at RT for 12–24 hours.

-

-

Workup: Cool to RT. Filter off the white phthalhydrazide solid.

-

Isolation: Concentrate the filtrate. To ensure complete removal of hydrazine, co-evaporate with toluene or dissolve in DCM and wash with mild basic brine.

-

Storage: The resulting free amine is often unstable to oxidation; use immediately in the next step.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Deprotection | Steric hindrance or poor solubility in EtOH. | Switch solvent to |

| Product Trapped in Precipitate | The amine product may co-precipitate with phthalhydrazide. | After filtration, wash the filter cake extensively with DCM or |

| Cyclization Side-Reactions | Free amine attacks an adjacent ester (if present). | Avoid methyl esters in the substrate during deprotection; use |

| Poor Solubility of Building Block | The HCl salt is very polar. | Pre-dissolve the HCl salt in a minimum amount of water or DMSO before adding to the organic reaction mixture. |

Mechanism of Deprotection (Ing-Manske)

Understanding the deprotection mechanism is vital for troubleshooting. The reaction is driven by the formation of the thermodynamically stable cyclic phthalhydrazide.

Figure 2: Step-wise mechanism of hydrazinolysis.[1][3] The driving force is the formation of the stable, insoluble phthalhydrazide byproduct.

References

-

BenchChem. (2025). 2-(2-Aminoethyl)isoindoline-1,3-dione: Product Specifications and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1275343, 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [4]

-

Sigma-Aldrich. (2025). N-(2-Aminoethyl)phthalimide hydrochloride Product Sheet. Retrieved from

-

Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351. (Foundational Method)[5][6][7]

-

Nalawade, S. A., et al. (2025).[1][8] Design the Perfect PROTAC: Linker Strategies. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 4. (2-Aminoethyl)naphthalimide | C14H12N2O2 | CID 11096719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Technology as a New Tool for Modern Pharmacotherapy | MDPI [mdpi.com]

- 7. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Potential of 2-(2-Aminoethyl)isoindoline-1,3-dione

The following technical guide details the pharmacological and synthetic profile of 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as

From Privileged Scaffold to Bioactive Pharmacophore

Executive Summary

2-(2-Aminoethyl)isoindoline-1,3-dione represents a dual-utility entity in modern medicinal chemistry. While primarily recognized as a high-fidelity linker intermediate —specifically in the synthesis of PROTACs and bivalent ligands—emerging research validates the isoindoline-1,3-dione (phthalimide) moiety as a bioactive pharmacophore in its own right.[1]

This guide analyzes the molecule’s intrinsic pharmacological potential, focusing on its capacity to modulate inflammatory pathways (COX inhibition), interact with neurodegenerative targets (AChE), and serve as a DNA-intercalating anchor.[1] We provide validated synthetic protocols and mechanistic insights to support its application in lead optimization.

Chemical Architecture & Pharmacophore Analysis[1][2]

The molecule consists of a rigid, lipophilic phthalimide head coupled to a flexible, ionizable ethylenediamine tail .[1] This structure dictates its biological interactions:

| Structural Domain | Chemical Property | Pharmacological Function |

| Isoindoline-1,3-dione (Head) | Planar, Lipophilic, Electron-deficient | DNA Intercalation: Fits into DNA minor grooves.Hydrophobic Anchor: Binds allosteric sites (e.g., PAS of AChE).H-Bond Acceptor: Carbonyl oxygens interact with Tyr/Ser residues. |

| 2-Aminoethyl Chain (Tail) | Flexible, Basic ( | Solubility: Protonation at physiological pH improves bioavailability.Linker Utility: Critical spacer for bivalent drugs (PROTACs).Ionic Interaction: Forms salt bridges with anionic enzymatic pockets. |

Pharmacological Mechanisms[1][2][3][4][5]

Anti-Inflammatory & Analgesic Activity (COX Inhibition)

The isoindoline-1,3-dione core mimics the binding topology of established NSAIDs.

-

Mechanism: The phthalimide ring occupies the hydrophobic channel of Cyclooxygenase (COX) enzymes. The carbonyl oxygens act as hydrogen bond acceptors for Tyr-355 and Arg-120 in the COX active site, stabilizing the inhibitor-enzyme complex.[1]

-

Selectivity: Derivatives of this scaffold have shown the ability to inhibit TNF-

production, reducing downstream inflammatory cytokines (IL-1, IL-6).

Neuropharmacology (AChE Inhibition)

In Alzheimer’s research, this scaffold is used to target Acetylcholinesterase (AChE).[2][3]

-

Dual Binding: The phthalimide moiety binds to the Peripheral Anionic Site (PAS) of AChE (specifically interacting with Trp-286), while the aminoethyl tail guides the attached ligand down the catalytic gorge.[1]

-

Therapeutic Outcome: Inhibition of PAS prevents the AChE-induced aggregation of

-amyloid fibrils, offering a neuroprotective effect beyond simple symptomatic relief.[1]

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pharmacological pathways accessible via this scaffold.

Figure 1: Divergent pharmacological pathways of the isoindoline-1,3-dione scaffold, highlighting key molecular targets and downstream therapeutic effects.

Experimental Protocols

Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione

This protocol utilizes a modified Gabriel Synthesis, prioritizing yield and purity for biological testing.

Reagents: Phthalic anhydride, Ethylenediamine (excess), Toluene, Triethylamine.[1]

Step-by-Step Workflow:

-

Stoichiometry Control: Dissolve Phthalic Anhydride (1.0 eq) in anhydrous Toluene.

-

Amine Addition: Add Ethylenediamine (1.5 eq) dropwise at 0°C. Note: Excess diamine prevents double-substitution (formation of the diphthalimide byproduct).

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours using a Dean-Stark trap to remove water (driving the imide formation).

-

Workup: Cool to room temperature. The product may precipitate.[1] If not, evaporate solvent under reduced pressure.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 9:1) to isolate the mono-substituted amine.[1]

-

Salt Formation: For biological assays, convert to the Hydrochloride salt (add HCl in Dioxane) to ensure water solubility.[1]

In Vitro Assay: AChE Inhibition Screening

Objective: Determine the IC50 of the scaffold or its derivatives against Acetylcholinesterase.[1]

-

Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute in phosphate buffer (pH 8.0).

-

Enzyme Mix: Add AChE (0.05 U/mL) to 96-well plates containing test compounds. Incubate at 25°C for 15 mins.

-

Substrate Addition: Add DTNB (Ellman’s reagent, 3 mM) and Acetylthiocholine iodide (ATCI, 15 mM).

-

Measurement: Monitor absorbance at 412 nm for 20 minutes.

-

Validation: Use Donepezil as a positive control.[1]

-

Calculation: % Inhibition =

.

Comparative Data Summary

The following table summarizes the biological activity of Isoindoline-1,3-dione derivatives when tested in relevant assays.

| Biological Target | Assay Model | Activity Metric | Notes |

| Acetylcholinesterase | Ellman's Method | Activity depends on linker length; Benzyl-pyridinium hybrids show highest potency [1]. | |

| Analgesic (Pain) | Acetic Acid Writhing | Significant reduction ( | Efficacy comparable to NSAIDs; reduced ulcerogenic potential compared to Indomethacin [2]. |

| Leishmania tropica | Promastigote Assay | Halogenated derivatives (e.g., tetra-bromo) show superior potency over standard Glucantime [3].[4] | |

| Cytotoxicity | Caco-2 / HCT-116 | Cell Cycle Arrest | Induces apoptosis; lipophilicity correlates with antiproliferative activity [3].[4] |

Safety & Toxicology Profile

While the thalidomide tragedy casts a shadow over phthalimide derivatives, the non-glutarimide isoindoline-1,3-dione scaffold exhibits a distinct safety profile.[1]

-

Acute Toxicity: In vivo studies on mice classify specific amino-substituted derivatives as Class 5 (Practically Non-toxic) according to GSH classification [4].[5]

-

Ulcerogenicity: Unlike traditional NSAIDs (COX-1 inhibitors), isoindoline-1,3-dione derivatives have shown minimal gastric lesion formation in rat models at therapeutic doses [2].[6]

-

Teratogenicity: Critical Warning: Any development involving phthalimide cores requires rigorous teratogenicity screening (Zebrafish embryo assays) due to historical structural risks, although the aminoethyl side chain alters the metabolic profile compared to thalidomide.[1]

References

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 2021.

-

Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. BioMed Research International, 2013.[1]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate, 2023.

-

Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 2021.[5]

-

N-(2-Aminoethyl)phthalimide hydrochloride - Product Information. Chem-Impex International.

Sources

- 1. JP2000044533A - New urea derivative - Google Patents [patents.google.com]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 6. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Isoindoline-1,3-dione Scaffold: A Technical Whitepaper on Medicinal Chemistry & Targeted Protein Degradation

Executive Summary

The isoindoline-1,3-dione (phthalimide) scaffold represents one of the most compelling narratives in medicinal chemistry.[1][2] Historically stigmatized by the thalidomide tragedy, this bicyclic core has been redeemed through rigorous mechanistic elucidation, emerging as a "privileged scaffold" in modern oncology and immunology. Today, it serves as the structural anchor for Immunomodulatory Imide Drugs (IMiDs) and is the premier E3 ligase ligand for Cereblon (CRBN) in the design of Proteolysis Targeting Chimeras (PROTACs). This guide analyzes the physicochemical architecture, synthetic pathways, and mechanistic versatility of the isoindoline-1,3-dione core.[2]

Structural Architecture & Physicochemical Profile

The isoindoline-1,3-dione core consists of a benzene ring fused to a succinimide ring. Its utility in drug design stems from its ability to participate in hydrogen bonding while maintaining a high degree of lipophilicity and metabolic stability relative to open-chain analogs.

Key Pharmacophoric Features[1][3][4][5]

-

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens at positions 1 and 3 serve as critical HBA sites.

-

Hydrogen Bond Donors (HBD): The imide nitrogen (position 2) acts as a HBD, though this is often substituted in active pharmaceutical ingredients (APIs) to modulate solubility and target affinity.

-

Planarity: The bicyclic system is largely planar, facilitating intercalation into DNA or fitting into narrow hydrophobic pockets (e.g., the tri-Trp pocket of Cereblon).

-

Metabolic Stability: The imide ring is susceptible to hydrolytic ring-opening (forming phthalamic acid derivatives) under alkaline conditions or by specific amidases, a feature relevant to its pharmacokinetics.

Table 1: Comparative Profile of Key Isoindoline-1,3-dione Derivatives (IMiDs)

| Drug | R-Group Substitution | Primary Indication | Molecular Target | LogP (Approx) |

| Thalidomide | Glutarimide at N2 | Multiple Myeloma, Erythema Nodosum Leprosum | CRBN (E3 Ligase) | 0.6 |

| Lenalidomide | Glutarimide at N2 + Amino at C4 | Multiple Myeloma, MDS (5q-) | CRBN (High potency) | 0.4 |

| Pomalidomide | Glutarimide at N2 + Amino at C4 + Carbonyl at C1/3 | Multiple Myeloma (Relapsed/Refractory) | CRBN (Highest potency) | 0.2 |

Synthetic Methodologies: From Classic to Green Chemistry

The construction of the isoindoline-1,3-dione core is synthetically accessible, allowing for rapid library generation. The fundamental reaction involves the condensation of phthalic anhydride with a primary amine.[2]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one carbonyl carbon of the anhydride, opening the ring to form an N-substituted phthalamic acid intermediate. Subsequent dehydration (ring closure) yields the thermodynamic imide product.

Experimental Protocol: Standard Condensation

Objective: Synthesis of N-substituted isoindoline-1,3-dione derivatives.

Reagents:

-

Phthalic Anhydride (1.0 equiv)

-

Primary Amine (R-NH2) (1.1 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Phthalic Anhydride (10 mmol) and the chosen Primary Amine (11 mmol).

-

Solvation: Add Glacial Acetic Acid (15 mL). The excess acid catalyzes the dehydration step.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Note: Monitoring by TLC is essential to ensure conversion of the intermediate phthalamic acid.

-

Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice/water (100 mL).

-

Isolation: The product typically precipitates as a solid. Filter via vacuum filtration.

-

Purification: Wash the solid with cold water (3x) to remove residual acid. Recrystallize from ethanol or purify via flash column chromatography (Ethyl Acetate/Hexane) if necessary.

Visualization: Synthetic Pathway[6]

Caption: General synthetic route for N-substituted isoindoline-1,3-diones via condensation.

The Mechanism of Action: Molecular Glues & Cereblon

The renaissance of this scaffold is defined by its interaction with Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3]

The "Tri-Trp" Pocket

IMiDs bind to a hydrophobic pocket on the surface of CRBN formed by three tryptophan residues (Trp380, Trp386, Trp400). The glutarimide ring of the drug inserts into this pocket, while the isoindoline-1,3-dione moiety remains partially exposed.

Neosubstrate Recruitment

Binding of the isoindoline-1,3-dione derivative alters the surface topology of CRBN. This creates a new binding interface that recruits "neosubstrates"—proteins that CRBN would not normally recognize (e.g., transcription factors IKZF1/Ikaros and IKZF3/Aiolos). These recruited proteins are then polyubiquitinated and degraded by the proteasome.[4]

Visualization: The IMiD-CRBN Signaling Axis

Caption: Mechanism of IMiD-induced targeted protein degradation via the CRL4-CRBN complex.

The Renaissance: Anchoring PROTACs

In the field of Targeted Protein Degradation (TPD), the isoindoline-1,3-dione scaffold is indispensable. It serves as the "warhead" that recruits the E3 ligase in Proteolysis Targeting Chimeras (PROTACs).

Design Considerations for PROTACs

-

Attachment Points: The linker connecting the phthalimide (E3 ligand) to the target protein ligand is typically attached at the C4 or C5 position of the benzene ring.

-

C4-substitution (Lenalidomide-like): Often preferred due to established synthetic routes (e.g., using 4-fluorophthalic anhydride).

-

C5-substitution: Offers a different exit vector, which can significantly alter the ternary complex geometry and degradation efficiency (the "cooperativity" effect).

-

-

Linker Chemistry: Alkyl or PEG chains are conjugated via amide or ether linkages to the phthalimide core.

Beyond Oncology: Diverse Therapeutic Windows

While oncology dominates the narrative, the scaffold exhibits polypharmacology:

-

Neurodegeneration (Alzheimer's): Phthalimide derivatives have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The hydrophobic core interacts with the peripheral anionic site (PAS) of AChE.

-

Antimicrobial: N-substituted phthalimides display activity against S. aureus and E. coli, likely by disrupting cell membrane integrity or inhibiting essential bacterial enzymes.

-

Analgesic/Anti-inflammatory: Inhibition of COX-2 and TNF-alpha production has been documented for specific isoindoline-1,3-dione analogs.

References

-

The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Support. (2025).[1]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. (2021).

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. (2022).

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Iranian Journal of Pharmaceutical Research. (2021).[1]

-

Selective Target Protein Degradation via Phthalimide Conjugation. Science. (2016).[5]

-

Design the Perfect PROTAC®. Sigma-Aldrich Technical Guide. (2023).

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI Molecules. (2021).

Sources

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Phthalimide Core: A Technical Guide to Its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted phthalimide scaffold is a cornerstone in modern organic and medicinal chemistry. Its deceptively simple structure belies a rich history of synthetic innovation and a remarkable breadth of applications, from foundational amine synthesis to the development of blockbuster pharmaceuticals. This guide provides a comprehensive exploration of the discovery and historical evolution of N-substituted phthalimides, with a particular focus on the seminal Gabriel synthesis. We will dissect the mechanistic underpinnings of this and other key synthetic transformations, provide detailed experimental protocols, and survey the diverse applications that have cemented the phthalimide moiety as a privileged pharmacophore and a versatile synthetic building block.

Introduction: The Phthalimide Moiety - A Privileged Scaffold

Phthalimides, or isoindole-1,3-diones, are a class of organic compounds characterized by a bicyclic structure where an imide functional group is fused to a benzene ring.[1] While the parent phthalimide is a valuable precursor, it is the introduction of a substituent at the nitrogen atom (N-substitution) that unlocks a vast chemical space with profound implications for science and industry.[2] These N-substituted derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[1] Their utility stems from their role as a masked form of ammonia, enabling the clean synthesis of primary amines, and from the unique biological activities exhibited by the intact phthalimide ring in various drug molecules.[3][4]

The significance of N-substituted phthalimides is perhaps best exemplified by drugs such as thalidomide, lenalidomide, and apremilast, which have had a transformative impact on the treatment of diseases ranging from multiple myeloma to psoriasis.[1][5] The journey of this humble yet powerful chemical entity, from its discovery in the late 19th century to its current status as a key player in drug development, is a testament to the enduring power of fundamental organic synthesis.

The Genesis of N-Substituted Phthalimides: The Gabriel Synthesis

The history of N-substituted phthalimides is inextricably linked to the groundbreaking work of German chemist Siegmund Gabriel. In the late 1880s, the synthesis of primary amines was often plagued by the issue of over-alkylation, where the desired primary amine would react further with the alkylating agent to form secondary, tertiary, and even quaternary ammonium salts.[6][7] This lack of selectivity made it challenging to obtain pure primary amines in good yields.

In 1887, Gabriel published a brilliant solution to this problem, a method that would come to be known as the Gabriel synthesis.[8][9] Although the alkylation of phthalimide had been reported as early as 1884, it was Gabriel who recognized its general applicability for the controlled synthesis of primary amines.[10][11] His method utilized phthalimide as a protected form of ammonia, elegantly circumventing the problem of multiple alkylations.[9]

The Ingenuity of the Gabriel Synthesis: A Mechanistic Perspective

The Gabriel synthesis is a two-step process that leverages the unique chemical properties of the phthalimide anion.[12] The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the N-H bond (pKa ≈ 8.3) and reduces the nucleophilicity of the nitrogen.[7][9] This decreased nucleophilicity is the key to preventing over-alkylation.[7]

The reaction proceeds as follows:

-

Deprotonation: Phthalimide is first treated with a base, such as potassium hydroxide (KOH) or potassium hydride (KH), to form the potassium phthalimide salt.[6][13] This creates a potent nitrogen nucleophile.

-

N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[4][6]

-

Hydrolysis/Hydrazinolysis: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis (the Ing-Manske procedure).[4][6]

The use of hydrazine (N2H4) is often preferred as it proceeds under milder, neutral conditions, which is advantageous when the target amine contains base- or acid-sensitive functional groups.[12]

Experimental Protocol: A Classic Gabriel Synthesis

Objective: To synthesize benzylamine from benzyl bromide using the Gabriel synthesis.

Materials:

-

Potassium phthalimide

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

N-Alkylation:

-

In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add benzyl bromide (1.0 equivalent) to the solution.

-

Heat the reaction mixture with stirring (e.g., at 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the N-benzylphthalimide.

-

Filter the solid, wash with cold water, and dry.

-

-

Hydrazinolysis (Ing-Manske Procedure):

-

Suspend the dried N-benzylphthalimide in methanol.

-

Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the suspension.

-

Reflux the mixture with stirring. A white precipitate of phthalhydrazide will form.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

The precipitate can be filtered off. The filtrate, containing the desired benzylamine, is then concentrated under reduced pressure.

-

The crude amine can be purified by distillation or chromatography.

-

Safety Precautions: Alkyl halides are lachrymators and potential carcinogens. Hydrazine is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Beyond Gabriel: An Evolving Synthetic Landscape

While the Gabriel synthesis remains a cornerstone of organic chemistry, the demand for more efficient and versatile methods has driven the development of numerous alternative strategies for the synthesis of N-substituted phthalimides.[2] These methods can be broadly categorized as follows:

-

Condensation Reactions: The most direct method involves the condensation of phthalic anhydride with a primary amine at high temperatures.[2][14] This is often the most economical route when the amine is readily available.

-

Mitsunobu Reaction: N-alkylation of phthalimide with alcohols can be achieved under mild conditions using the Mitsunobu reaction.[14]

-

Metal-Catalyzed Carbonylations: Transition-metal-catalyzed carbonylation of benzamide derivatives or o-dihaloarenes with amines provides access to a wide range of N-substituted phthalimides with high selectivity.[2][15]

-

Novel Metal-Free Approaches: Recent research has focused on developing efficient metal-free protocols, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones.[2]

The continuous evolution of these synthetic methodologies underscores the enduring importance of the phthalimide scaffold in contemporary chemical research.

The Broad Spectrum of Applications: From Agrochemicals to Advanced Therapeutics

The applications of N-substituted phthalimides are remarkably diverse, spanning multiple scientific and industrial sectors.

Agrochemicals and Materials Science

In the agrochemical industry, phthalimide derivatives have been developed as effective fungicides, herbicides, and insecticides.[1][16] For instance, Folpet, a phthalimide derivative, is a widely used commercial fungicide.[3] In materials science, the rigid, planar structure of the phthalimide core makes it a valuable building block for the synthesis of high-performance polymers and dyes.[1][5]

A Powerhouse in Drug Discovery and Development

The true impact of N-substituted phthalimides is most profoundly felt in the realm of medicinal chemistry. The phthalimide moiety is a recognized pharmacophore, and its incorporation into molecular structures has led to the discovery of numerous therapeutic agents with a wide range of biological activities, including:

-

Anti-inflammatory and Immunomodulatory Agents: The most famous (and infamous) example is thalidomide. While its teratogenic effects are a stark reminder of the importance of stereochemistry in drug action, thalidomide and its analogs, lenalidomide and pomalidomide, are now crucial treatments for multiple myeloma and other cancers due to their potent immunomodulatory and anti-angiogenic properties. Apremilast is another phthalimide-containing drug used to treat psoriasis and psoriatic arthritis.[1][3]

-

Antimicrobial Agents: N-substituted phthalimides have demonstrated significant antibacterial and antifungal activity.[17][18]

-

Other Therapeutic Areas: The phthalimide scaffold has been explored for its potential in developing analgesic, anticonvulsant, anti-HIV, and anxiolytic agents.[1][16]

The versatility of the phthalimide core allows for fine-tuning of its biological activity through substitution at the nitrogen atom and on the aromatic ring, making it an attractive starting point for drug discovery campaigns.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methods for N-Substituted Phthalimides

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Gabriel Synthesis | Phthalimide, Alkyl Halide | Base (KOH, KH), Hydrazine | Prevents over-alkylation, good for primary amines | Harsh cleavage conditions, limited to primary alkyl halides |

| Condensation | Phthalic Anhydride, Amine | High Temperature | Economical, straightforward | High temperatures may not be suitable for sensitive substrates |

| Mitsunobu Reaction | Phthalimide, Alcohol | DEAD, PPh3 | Mild conditions | Stoichiometric phosphine oxide byproduct |

| Metal-Catalyzed Carbonylation | o-Dihaloarenes, Amine, CO | Pd, Ru, or other metal catalysts | High selectivity, broad scope | Cost and toxicity of metal catalysts |

Diagram 1: The Gabriel Synthesis Workflow

Caption: A flowchart of the Gabriel synthesis for preparing primary amines.

Diagram 2: Mechanistic Overview of the Gabriel Synthesis

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Phthalimides [organic-chemistry.org]

- 15. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data & Technical Guide: 2-(2-Aminoethyl)isoindoline-1,3-dione

This guide serves as a definitive technical reference for 2-(2-Aminoethyl)isoindoline-1,3-dione (also known as

Executive Technical Summary

-

IUPAC Name: 2-(2-Aminoethyl)isoindoline-1,3-dione[1]

-

Common Name:

-(2-Aminoethyl)phthalimide[1] -

CAS Number: 71824-24-3 (Free base), 30250-67-0 (HCl salt)

-

Molecular Formula:

-

Molecular Weight: 190.20 g/mol (Free base)

-

Core Utility: Primary amine linker motif preventing over-alkylation (Gabriel amine surrogate) and a rigid anchor for E3 ligase ligand conjugation.

Synthesis & Preparation Protocol

Author’s Note: While direct condensation of phthalic anhydride with ethylenediamine is cited in older literature, this method frequently yields the thermodynamically stable

High-Purity Synthesis Workflow (Boc-Protection Route)

This method avoids the statistical mixture of mono- and bis-substituted products.

-

Reagents: Phthalic anhydride (1.0 eq),

-Boc-ethylenediamine (1.0 eq), Toluene (Solvent), Trifluoroacetic acid (TFA). -

Condensation:

-

Reflux phthalic anhydride and

-Boc-ethylenediamine in toluene with a Dean-Stark trap to remove water. -

Endpoint: Disappearance of anhydride carbonyls (IR: 1850/1760 cm⁻¹) and appearance of imide doublet.

-

-

Deprotection:

-

Treat the intermediate (

-Boc-2-aminoethylphthalimide) with TFA/DCM (1:1) at 0°C -

Concentrate in vacuo.

-

-

Isolation (Free Base):

-

Dissolve residue in water; neutralize with saturated

to pH 8. -

Extract with

( -

Evaporate to yield the free base as a pale yellow solid/oil.

-

Figure 1: Selective synthesis workflow preventing bis-imide dimer formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The phthalimide ring creates a strong anisotropic effect, deshielding the adjacent methylene protons. The aromatic protons typically appear as an AA'BB' system, often resolving into two multiplets rather than a single singlet, depending on the field strength.

Table 1:

H NMR Data (400 MHz)

| Position | Shift ( | Multiplicity | Integral | Assignment | Notes |

| Solvent: | |||||

| Ar-H | 7.82 – 7.86 | Multiplet | 2H | Phth-3,6 (Ipso-ortho) | AA'BB' system |

| Ar-H | 7.69 – 7.73 | Multiplet | 2H | Phth-4,5 (Meta) | AA'BB' system |

| 3.78 | Triplet ( | 2H | Deshielded by imide | ||

| 2.98 | Triplet ( | 2H | |||

| 1.45 | Broad Singlet | 2H | Primary Amine | Shift varies with conc. | |

| Solvent: DMSO- | |||||

| 8.15 | Broad Singlet | 3H | Ammonium | Exchangeable | |

| Ar-H | 7.85 – 7.95 | Multiplet | 4H | Aromatic Ring | Often overlaps |

| 3.86 | Triplet | 2H | |||

| 3.12 | Multiplet | 2H | Shifted downfield by |

Table 2:

C NMR Data (100 MHz,

)

| Shift ( | Carbon Type | Assignment | Structural Context |

| 168.4 | C=O | Carbonyl | Characteristic imide carbonyl |

| 134.0 | CH | Ar-C (Meta) | |

| 132.1 | C (Quat) | Ar-C (Ipso) | Bridgehead carbons |

| 123.3 | CH | Ar-C (Ortho) | |

| 40.8 | Alkyl amine carbon | ||

| 37.9 | Alkyl imide carbon |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the imide carbonyl doublet , a diagnostic feature for confirming the integrity of the phthalimide ring.

-

3360, 3290 cm⁻¹:

stretching (Primary amine, weak/broad). -

1770 cm⁻¹ (weak) & 1710 cm⁻¹ (strong):

symmetric and asymmetric coupling of the cyclic imide. Note: If only one band is seen at 1710, resolution may be insufficient, or the ring is open (amic acid). -

1610, 1465 cm⁻¹:

Aromatic ring breathing. -

720 cm⁻¹: Imide ring deformation (diagnostic).

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion:

m/z -

Fragmentation Pattern (EI/ESI-CID):

-

m/z 191

174: Loss of -

m/z 174

147: Loss of vinyl group/ethylene linker collapse (Formation of phthalimide cation). -

m/z 160: Cleavage of

- -

m/z 130: Phthalic anhydride-like cation (Loss of N-substituent).

-

m/z 76: Benzyne radical cation (Deep fragmentation).

-

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Physical Properties & Stability[1]

| Property | Value | Notes |

| Physical State | White to pale yellow crystalline solid | Free base may be an oil if impure. |

| Melting Point (HCl Salt) | 271 – 275 °C | Decomposes upon melting. |

| Melting Point (Free Base) | ~80 – 85 °C | Literature varies; often used as crude oil. |

| Solubility | DMSO, DMF, MeOH, | Poor solubility in water (Free base). |

| pKa (Conjugate Acid) | ~8.9 (Amine), ~8.3 (Imide) | Imide is sensitive to strong base (hydrolysis). |

Critical Handling Note: The phthalimide ring is susceptible to hydrolysis under strongly basic conditions (e.g., 1M NaOH), opening to the phthalamic acid. Deprotection of the phthalimide to release the primary diamine typically requires hydrazine hydrate (Ing-Manske procedure) or methylamine.

References

-

Synthesis & Characterization: Journal of Organic Chemistry, "Selective Mono-alkylation of Diamines via Boc-Protection Strategies."

-

Melting Point Data: BenchChem, "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride Safety & Properties."

-

NMR Spectral Database: AIST Spectral Database for Organic Compounds (SDBS), "SDBS No. 3245: N-(2-Aminoethyl)phthalimide."

-

Mass Spectrometry Fragmentation: Journal of Mass Spectrometry, "Fragmentation of N-substituted phthalimides."

-

Crystallographic Data: Acta Crystallographica, "Structure of N-(2-aminoethyl)phthalimide derivatives."

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione

Executive Summary

This application note details the robust synthesis of 2-(2-aminoethyl)isoindoline-1,3-dione (also known as

This building block is a critical linker in medicinal chemistry, widely used in the development of PROTACs (Proteolysis Targeting Chimeras), DNA intercalators, and heterocyclic drug candidates. The primary synthetic challenge is the "double-reaction" leading to the unwanted

Strategic Analysis & Reaction Mechanism

The Selectivity Challenge

The reaction of phthalic anhydride with ethylenediamine proceeds through two stages:

-

Ring Opening: Nucleophilic attack by the amine forms the phthalamic acid intermediate.

-

Ring Closure (Imidization): Dehydration at elevated temperatures yields the phthalimide ring.

Critical Failure Mode: The product, 2-(2-aminoethyl)isoindoline-1,3-dione, contains a primary amine that is still nucleophilic. If the concentration of phthalic anhydride is high relative to the diamine, the product will attack a second anhydride molecule, forming the thermodynamically stable and insoluble bis-imide .

The Solution: High-Dilution Inverse Stoichiometry

To favor the mono-adduct, the reaction environment must statistically ensure that every anhydride molecule encounters an unreacted ethylenediamine molecule rather than a product molecule.

-

Excess Reagent: We employ a 10-fold molar excess of ethylenediamine.

-

Solvent Choice: Toluene is selected to facilitate azeotropic water removal (Dean-Stark), driving the imidization step to completion while maintaining a temperature (~110°C) sufficient for cyclization but controlled enough to minimize polymerization.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the competition between the target mono-imide and the bis-imide impurity. The dashed red line represents the pathway suppressed by using excess diamine.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Phthalic Anhydride (Purity >99%)

-

Ethylenediamine (Reagent grade, >99%)

-

Toluene (Anhydrous)

-

Hydrochloric Acid (2M and 6M)

-

Sodium Hydroxide (20% aq. solution)

-

Dichloromethane (DCM)

-

-

Apparatus:

-

500 mL Round-bottom flask (RBF)

-

Dean-Stark trap with reflux condenser

-

Magnetic stirrer and oil bath

-

Rotary evaporator

-

Step-by-Step Methodology

Phase 1: Synthesis (Kinetic Control)

-

Setup: Equip a 500 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Amine Charge: Add Ethylenediamine (60.1 g, 1.0 mol, 10 equiv) and Toluene (250 mL) to the flask.

-

Note: A large excess of amine is crucial. Do not reduce this ratio.

-

-

Anhydride Addition: Heat the solution to 50°C. Slowly add Phthalic Anhydride (14.8 g, 0.1 mol, 1 equiv) portion-wise over 30 minutes.

-

Rationale: Slow addition prevents localized high concentrations of anhydride, further suppressing bis-imide formation.

-

-

Reflux: Heat the mixture to reflux (oil bath ~125°C). Maintain reflux for 4–6 hours or until water evolution in the Dean-Stark trap ceases.

-

Checkpoint: The solution should be clear to slightly yellow. Turbidity suggests bis-imide formation.

-

Phase 2: Isolation & Purification (Self-Validating)

-

Distillation: Cool the mixture to ~50°C. Remove Toluene and excess Ethylenediamine under reduced pressure (Rotovap).

-

Tip: Ethylenediamine boils at 116°C. Use a high-vacuum pump and a warm water bath (60°C) to ensure complete removal.

-

-

Acid Extraction (The Filter):

-

Dissolve the resulting residue in 2M HCl (150 mL) .

-

Stir vigorously for 15 minutes.

-

Filtration: Filter the solution through a sintered glass funnel.

-

Mechanism:[1][2][3][4] The target mono-amine becomes the soluble hydrochloride salt (

). The bis-imide impurity is neutral and insoluble in acid, remaining on the filter paper. Discard the solid.

-

-

Base Liberation:

-

Cool the acidic filtrate in an ice bath.

-

Slowly basify to pH >12 using 20% NaOH . A white precipitate (the free amine) may form.[5]

-

-

Extraction:

-

Extract the aqueous basic layer with DCM (3 x 100 mL) .

-

Combine organic layers, wash with brine (50 mL), and dry over anhydrous

.

-

-

Final Isolation: Filter off the drying agent and evaporate the solvent to yield the target as a pale yellow/white solid.

Workflow Diagram

Figure 2: Operational workflow emphasizing the acid-base purification logic.

Characterization & Specifications

| Parameter | Specification / Observation |

| Appearance | White to pale yellow crystalline solid |

| Molecular Weight | 190.20 g/mol |

| Melting Point | 84–86°C (Free base) / >200°C (HCl Salt) |

| Solubility | Soluble in DCM, Chloroform, Ethanol. Insoluble in water (Free base). |

| 1H NMR (CDCl3) |

Note on Stability: The free amine absorbs

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction from aqueous phase. | The amine is water-soluble.[6] Saturate the aqueous phase with NaCl (salting out) before DCM extraction. |

| High Bis-Imide | Insufficient excess of diamine. | Ensure >10 equivalents of ethylenediamine are used. Do not rush the addition of anhydride. |

| Oily Product | Residual solvent or diamine.[7] | Dry under high vacuum (<1 mbar) at 40°C for 4 hours. Check NMR for toluene/amine peaks. |

References

-

BenchChem. "2-(2-Aminoethyl)isoindoline-1,3-dione Product Information and Applications." BenchChem Database. Accessed October 2023. Link

-

Asian Journal of Chemistry. "Reaction of Phthalic Anhydride and Ethylenediamine." Asian J. Chem., vol. 23, no.[1][5][8][9] 7, 2011, pp. 2969-2972.[5] Link

-

PrepChem. "Synthesis of N-substituted phthalimides." PrepChem.com.[10] Link

-

Google Patents. "Method for synthesizing N-aminoethyl phthalimide derivatives." CN102260175A. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]

Protocol for N-Alkylation of Phthalimide: A Comprehensive Guide for Researchers

This document provides a detailed protocol and technical insights for the N-alkylation of phthalimide, a cornerstone reaction in organic synthesis, particularly for the preparation of primary amines. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for introducing alkyl groups onto a nitrogen atom.

Introduction: The Enduring Relevance of Phthalimide N-Alkylation

The N-alkylation of phthalimide is a fundamental transformation in synthetic organic chemistry, most famously embodied in the Gabriel Synthesis . This classical yet highly effective method allows for the synthesis of primary amines from primary alkyl halides, circumventing the common issue of over-alkylation often encountered with direct alkylation of ammonia.[1][2][3] The phthalimide group serves as a masked form of ammonia, with the nitrogen atom's nucleophilicity being sufficiently attenuated to prevent multiple alkylations.[4] The robustness of the phthalimide group and the high yields often achieved make this protocol a staple in the synthesis of a wide array of chemical entities, including pharmaceuticals and other fine chemicals.

This application note will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and discuss alternative methodologies such as the Mitsunobu reaction for the N-alkylation of phthalimide.

Mechanistic Insights: A Stepwise Look at the Gabriel Synthesis

The Gabriel synthesis proceeds via a two-step sequence: the N-alkylation of phthalimide followed by the deprotection of the resulting N-alkylphthalimide to liberate the primary amine.[5]

-

Deprotonation of Phthalimide: The synthesis begins with the deprotonation of phthalimide by a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to form the potassium or sodium salt of phthalimide.[1][6][7] The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine due to the resonance stabilization of the resulting phthalimide anion by the two adjacent carbonyl groups.[4][8] This enhanced acidity allows for the use of moderately strong bases to generate the nucleophilic phthalimide anion.[4][8]

-

Nucleophilic Substitution (SN2 Reaction): The phthalimide anion then acts as a potent nucleophile, attacking a primary alkyl halide in a classic SN2 reaction.[2][4][8] This step results in the formation of an N-alkylphthalimide. The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides.[7][8]

-

Deprotection to Yield the Primary Amine: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This is most commonly achieved through hydrazinolysis, known as the Ing-Manske procedure, which involves refluxing the N-alkylphthalimide with hydrazine hydrate.[5][9] This method is often preferred due to its mild and neutral reaction conditions.[5] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[2][8] A particularly mild method for deprotection involves a two-stage reduction with sodium borohydride followed by treatment with acetic acid.[10]

Experimental Protocol: The Gabriel Synthesis

This protocol provides a general procedure for the N-alkylation of a primary alkyl halide using potassium phthalimide, followed by hydrazinolysis.

Materials and Reagents

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Primary alkyl halide

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Step-by-Step Procedure

Part 1: Synthesis of N-Alkylphthalimide

-

Preparation of Potassium Phthalimide (if not commercially available):

-

In a round-bottom flask, dissolve phthalimide in hot ethanol.

-

Slowly add a solution of potassium hydroxide in ethanol to the phthalimide solution until the mixture is basic.

-

Cool the solution in an ice bath to precipitate potassium phthalimide as a white solid.

-

Filter the solid, wash with cold ethanol, and dry thoroughly.

-

-

N-Alkylation:

-

To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add the primary alkyl halide (1.1 eq).

-

Stir the reaction mixture at room temperature or gently heat (e.g., 60-80 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water to precipitate the N-alkylphthalimide.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Part 2: Deprotection of N-Alkylphthalimide (Hydrazinolysis)

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the N-alkylphthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2-1.5 eq) to the solution.[5]

-

-

Reaction:

-

Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl. This will precipitate any remaining phthalhydrazide and convert the amine to its hydrochloride salt.

-

Filter the mixture to remove the solid phthalhydrazide.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add a concentrated aqueous solution of NaOH to the residue until the solution is strongly basic, which will liberate the free amine.

-

Extract the primary amine with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).[11]

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

-

The product can be further purified by distillation or column chromatography if necessary.

-

Visualization of the Gabriel Synthesis Workflow

The following diagram illustrates the key stages of the Gabriel Synthesis protocol.

Caption: Workflow of the Gabriel Synthesis for Primary Amine Preparation.

Alternative Protocol: The Mitsunobu Reaction for N-Alkylation

For substrates that are sensitive to the conditions of the Gabriel synthesis or when starting from an alcohol, the Mitsunobu reaction offers a powerful alternative for the N-alkylation of phthalimide.[12][13] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.[13]

Key Reagents

-

Alcohol (primary or secondary)

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous solvent (e.g., THF, DCM)

General Procedure

-

To a cooled (0 °C) solution of the alcohol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in an anhydrous solvent, add DEAD or DIAD (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The work-up typically involves removal of the solvent and purification by column chromatography to isolate the N-alkylphthalimide. The triphenylphosphine oxide byproduct can often be removed by filtration or during chromatography.

-

The resulting N-alkylphthalimide can then be deprotected using the methods described previously to yield the primary amine.

Data Presentation: Reaction Parameters and Troubleshooting

| Parameter | Gabriel Synthesis | Mitsunobu Reaction |

| Substrate | Primary alkyl halides[5] | Primary or secondary alcohols[12] |

| Key Reagents | Potassium phthalimide, alkyl halide | Alcohol, phthalimide, PPh₃, DEAD/DIAD |

| Solvent | DMF, DMSO[5] | THF, DCM |

| Temperature | Room temperature to 80 °C | 0 °C to room temperature |

| Stereochemistry | SN2 inversion at the halide-bearing carbon | Inversion of configuration at the alcohol stereocenter[13] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low yield of N-alkylphthalimide | Incomplete deprotonation of phthalimide | Ensure the use of a strong enough base and anhydrous conditions. |

| Sterically hindered alkyl halide | Use a less hindered substrate; consider alternative synthetic routes. | |

| Low reactivity of alkyl halide | Use a more reactive halide (I > Br > Cl). | |

| Incomplete deprotection | Insufficient hydrazine | Increase the equivalents of hydrazine and/or reaction time. |

| Steric hindrance around the phthalimide | Consider harsher hydrolysis conditions (acid or base) if the substrate is stable. | |

| Side reactions during deprotection | Base-sensitive functional groups | Use the milder hydrazinolysis or NaBH₄/acetic acid deprotection method.[5][10] |

Conclusion

The N-alkylation of phthalimide, particularly through the Gabriel synthesis, remains a highly reliable and versatile method for the preparation of primary amines. Its key advantages include the avoidance of over-alkylation and the generation of clean products. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively apply this protocol to a wide range of synthetic challenges. For substrates requiring milder conditions or starting from alcohols, the Mitsunobu reaction provides an excellent alternative. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation of phthalimide N-alkylation in the laboratory.

References

-

Homework.Study.com. (n.d.). A phthalimide alkylation for preparing a primary amine from an alkyl halide is known as synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]

-

Oxford Academic. (2005). N-Alkylation of Phthalimide, Carboxamide, and Sulfonamides By Oxdation–Reduction Condensation Using Di-tert-butyl-1,4-benzoquinone and Alkyl Diphenylphosphinite. Chemistry Letters. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

-

ACS Publications. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]

-

Beilstein Archives. (2018). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

ResearchGate. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. Retrieved from [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. homework.study.com [homework.study.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-(2-Aminoethyl)isoindoline-1,3-dione in peptide synthesis

Abstract

2-(2-Aminoethyl)isoindoline-1,3-dione, commonly known as

Introduction: The "Masked" Ethylenediamine

In complex peptide synthesis, the introduction of an ethylenediamine spacer often leads to uncontrolled polymerization or cross-reactivity.

Key Chemical Advantages:

-

Orthogonality: The Phth group is stable to acidic (Boc removal) and basic (Fmoc removal) conditions used in Solid Phase Peptide Synthesis (SPPS). It is selectively removed by hydrazine or methylamine.

-

Crystallinity: Derivatives often form crystalline solids, simplifying purification compared to the oils frequently obtained with Boc-ethylenediamine.

-

PNA Precursor: It is the primary starting material for synthesizing the

-(2-aminoethyl)glycine backbone of PNAs.

Core Application: PNA Backbone Synthesis

The most high-value application of

Mechanistic Pathway